molecular formula C19H14Cl2O5 B2788606 2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid CAS No. 858754-71-9

2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

Cat. No. B2788606
CAS RN: 858754-71-9
M. Wt: 393.22
InChI Key: MYXBPZIOYWOBJD-UHFFFAOYSA-N
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Description

The compound “2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid” is also known as Diclofenac . It is a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID) . The molecular formula of Diclofenac is C14H11Cl2NO2 .


Molecular Structure Analysis

The molecular weight of Diclofenac is 296.149 . The IUPAC Standard InChI is InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) . The 3D structure of Diclofenac can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diclofenac include its molecular weight of 296.149 and its molecular formula of C14H11Cl2NO2 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Mechanism of Action

Diclofenac works by inhibiting cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling. Diclofenac, like other NSAIDs, is often used as first-line therapy for acute and chronic pain and inflammation from a variety of causes .

properties

IUPAC Name

2-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-10-12-6-5-11(25-9-14-15(20)3-2-4-16(14)21)7-17(12)26-19(24)13(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXBPZIOYWOBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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